5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1211527-10-4
VCID: VC3419424
InChI: InChI=1S/C7H4ClN3O2/c8-3-1-4-5(7(12)13)10-11-6(4)9-2-3/h1-2H,(H,12,13)(H,9,10,11)
SMILES: C1=C(C=NC2=NNC(=C21)C(=O)O)Cl
Molecular Formula: C7H4ClN3O2
Molecular Weight: 197.58 g/mol

5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

CAS No.: 1211527-10-4

Cat. No.: VC3419424

Molecular Formula: C7H4ClN3O2

Molecular Weight: 197.58 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid - 1211527-10-4

Specification

CAS No. 1211527-10-4
Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
IUPAC Name 5-chloro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H4ClN3O2/c8-3-1-4-5(7(12)13)10-11-6(4)9-2-3/h1-2H,(H,12,13)(H,9,10,11)
Standard InChI Key NZHHUKUOVLHORZ-UHFFFAOYSA-N
SMILES C1=C(C=NC2=NNC(=C21)C(=O)O)Cl
Canonical SMILES C1=C(C=NC2=NNC(=C21)C(=O)O)Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS: 1211527-10-4) possesses a bicyclic structure with the molecular formula C8H4ClN3O2. The compound's core is a pyrazolo[3,4-b]pyridine system, which is essentially a pyrazole ring fused with a pyridine ring. This creates a nitrogen-rich heterocyclic system with distinct chemical and biological properties.

The key functional groups in this molecule include:

  • A pyrazole NH group (potential hydrogen bond donor)

  • Two ring nitrogen atoms (potential hydrogen bond acceptors)

  • A chloro substituent at the 5-position (electron-withdrawing group)

  • A carboxylic acid group at the 3-position (acidic functionality)

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

PropertyValue
CAS Number1211527-10-4
Molecular FormulaC8H4ClN3O2
Molecular Weight209.59 g/mol
AppearanceCrystalline solid
SolubilityLimited in water; higher in polar organic solvents
Hydrogen Bond Donors2 (NH and COOH)
Hydrogen Bond Acceptors5 (ring N atoms and COOH oxygens)
Acidic GroupsCarboxylic acid (pKa estimated 3-4)

Electronic Properties

The electronic structure of 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is significantly influenced by its two electron-withdrawing groups. The chloro substituent at the 5-position and the carboxylic acid at the 3-position both withdraw electron density from the aromatic system through inductive and resonance effects. This creates an electron-deficient heterocyclic system that influences the compound's reactivity profile.

Synthesis Methods

General Synthetic Approaches

The synthesis of 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step procedures. While specific literature on this exact compound is limited, general synthetic routes for similar pyrazolopyridines can be applied with appropriate modifications.

Formation of the Pyrazolopyridine Core

The formation of the pyrazolopyridine core structure generally follows one of these approaches:

  • Cyclization of hydrazines with appropriate α,β-unsaturated carbonyl compounds to form the fused ring system

  • Building the pyrazole ring onto a pre-existing pyridine scaffold

  • Building the pyridine ring onto a pre-existing pyrazole scaffold

For pyrazolopyridines like the compound of interest, the cyclization approach is commonly employed .

Advanced Synthetic Methods

Modern synthetic approaches may employ:

  • Transition metal-catalyzed cross-coupling reactions

  • Microwave-assisted synthesis for accelerated reaction times

  • Flow chemistry techniques for improved scalability and reproducibility

  • Green chemistry principles to minimize environmental impact

Chemical Reactivity

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality at the 3-position enables several transformation possibilities:

  • Esterification: Formation of esters via reaction with alcohols

  • Amidation: Formation of amides via reaction with amines

  • Reduction: Conversion to aldehydes or alcohols using appropriate reducing agents

  • Decarboxylation: Removal of the carboxylic acid group under specific conditions

Reactivity of the Pyrazolopyridine Core

The pyrazolopyridine core exhibits reactivity patterns influenced by its nitrogen-rich structure:

  • Nucleophilic aromatic substitution: Particularly at positions activated by the nitrogen atoms

  • Electrophilic aromatic substitution: Though less reactive than benzene due to the electron-deficient nature

  • N-alkylation: Reactions at the pyrazole nitrogen to form N-substituted derivatives

  • Coordination with metals: The nitrogen atoms can coordinate with various metal ions

Reactivity of the Chloro Substituent

The chloro group at the 5-position serves as a versatile handle for further functionalization:

  • Nucleophilic aromatic substitution with amines, thiols, or alcohols

  • Metal-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig)

  • Reduction to form the dehalogenated derivative

Comparison with Related Compounds

Structural Analogs

Table 2: Comparison of 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid1211527-10-4C8H4ClN3O2209.59Reference compound
1H-Pyrazolo[3,4-b]pyridine271-73-8C6H5N3119.13Lacks chloro and carboxylic acid groups
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid116855-09-5C8H7N3O2177.16Has methyl at N1, no chloro group
5-Bromo-1H-pyrazolo[3,4-b]pyridine875781-17-2C6H4BrN3198.02Has bromo instead of chloro, no carboxylic acid

Structure-Activity Relationship Analysis

Comparing 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with its analogs reveals important structure-activity relationships:

  • N-substitution: The presence or absence of substituents on the pyrazole nitrogen affects binding to biological targets (comparing with 1-methyl analog)

  • Halogen effects: Different halogens at the 5-position (chloro vs. bromo) may result in varying lipophilicity and binding profiles

  • Carboxylic acid contribution: Compounds with and without the carboxylic acid group demonstrate the importance of this moiety for specific biological activities

Research Trends and Future Directions

Synthetic Methodology Advancements

Current research in the field of pyrazolopyridine chemistry focuses on:

  • Development of more efficient and selective synthetic routes

  • Application of green chemistry principles to reduce environmental impact

  • Scale-up methodologies for industrial production

  • Site-selective functionalization strategies

Medicinal Chemistry Applications

Researchers continue to explore pyrazolopyridine derivatives, including those with structures similar to 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, for:

  • Targeted cancer therapies, particularly kinase inhibitors

  • Anti-inflammatory agents with novel mechanisms of action

  • Neurological disease treatments

  • Antimicrobial agents addressing resistance challenges

Computational Studies

Advanced computational methods are increasingly applied to understand:

  • Structure-activity relationships of pyrazolopyridine derivatives

  • Binding modes with biological targets

  • Optimization of physicochemical properties

  • Prediction of ADME-Tox profiles for drug development

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator